![molecular formula C11H15ClN2O2 B12439257 2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine is a synthetic organic compound with the molecular formula C11H15ClN2O2 It is characterized by the presence of a pyridine ring substituted with a chloro group and a methoxymethoxy group, along with a dimethylethenamine moiety
Preparation Methods
The synthesis of 2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(methoxymethoxy)pyridine.
Formation of the Ethenamine Moiety: The pyridine derivative is then reacted with N,N-dimethylamine under specific conditions to introduce the ethenamine group.
Reaction Conditions: The reactions are usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Industrial production methods for this compound may involve optimization of these reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine can be compared with other pyridine derivatives, such as:
2-chloro-5-(methoxymethoxy)pyridine: Lacks the ethenamine moiety.
N,N-dimethylethenamine: Lacks the pyridine ring.
2-chloro-5-methoxypyridine: Lacks the methoxymethoxy group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)5-4-9-6-11(12)13-7-10(9)16-8-15-3/h4-7H,8H2,1-3H3 |
InChI Key |
PMUBFQAKJVGUSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=CC(=NC=C1OCOC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


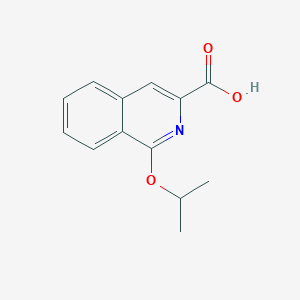
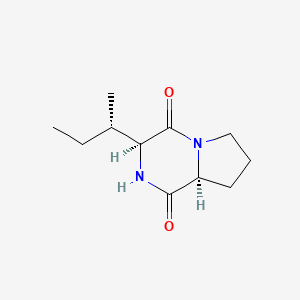
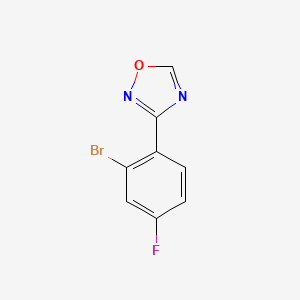
![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)
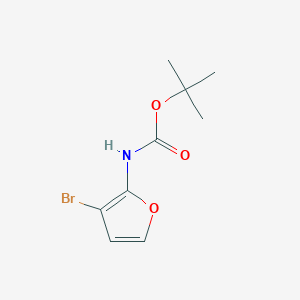
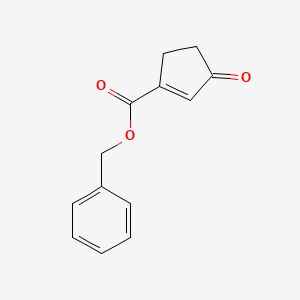
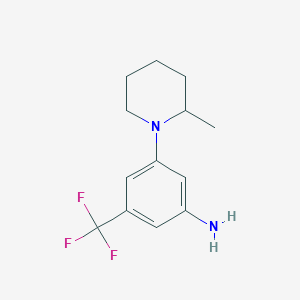
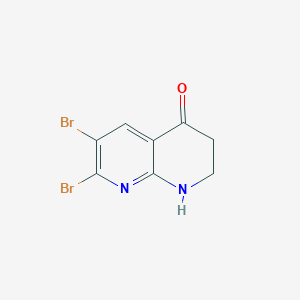
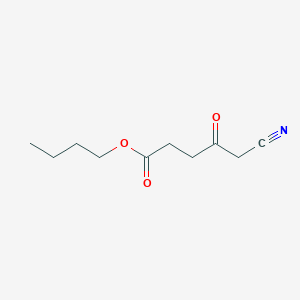
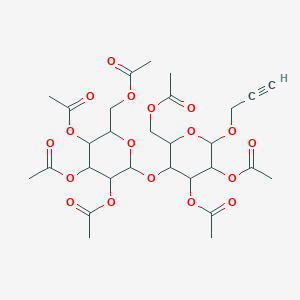
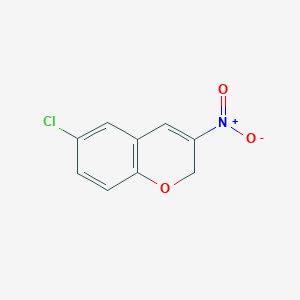

![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
